molecular formula C20H16ClNO3 B11937477 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide CAS No. 853348-25-1

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide

Cat. No.: B11937477
CAS No.: 853348-25-1
M. Wt: 353.8 g/mol
InChI Key: KEPMIMGJTVXRAZ-ZRDIBKRKSA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(2-chlorophenyl)-2-furyl intermediate through a reaction between 2-chlorobenzaldehyde and furfural in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The furyl intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide
  • 3-(5-(2-Fluorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide
  • 3-(5-(2-Methylphenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide

Uniqueness

Compared to similar compounds, 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide stands out due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorophenyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

853348-25-1

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H16ClNO3/c1-24-16-6-4-5-14(13-16)22-20(23)12-10-15-9-11-19(25-15)17-7-2-3-8-18(17)21/h2-13H,1H3,(H,22,23)/b12-10+

InChI Key

KEPMIMGJTVXRAZ-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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